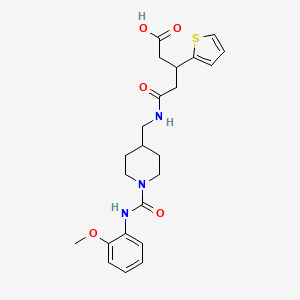
5-(((1-((2-Methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and a butanoic acid moiety
Wissenschaftliche Forschungsanwendungen
4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Vorbereitungsmethoden
The synthesis of 4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl and thiophene groups, and the final coupling to form the butanoic acid derivative. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The methoxyphenyl and thiophene groups can be introduced through substitution reactions.
Coupling Reactions: The final step involves coupling the piperidine derivative with a butanoic acid precursor under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and thiophene rings, to introduce different substituents.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID can be compared with other similar compounds, such as:
4-[({1-[(2-HYDROXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(FURAN-2-YL)BUTANOIC ACID: This compound has a furan ring instead of a thiophene ring, which may influence its chemical properties and applications.
Eigenschaften
IUPAC Name |
5-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-31-19-6-3-2-5-18(19)25-23(30)26-10-8-16(9-11-26)15-24-21(27)13-17(14-22(28)29)20-7-4-12-32-20/h2-7,12,16-17H,8-11,13-15H2,1H3,(H,24,27)(H,25,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYLDKOGZUDWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)CC(CC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
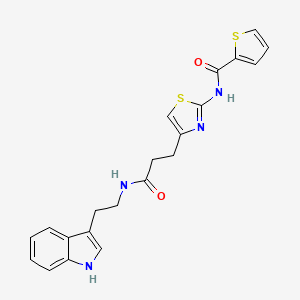
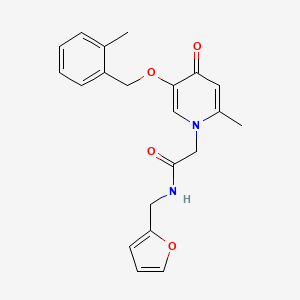
![3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)

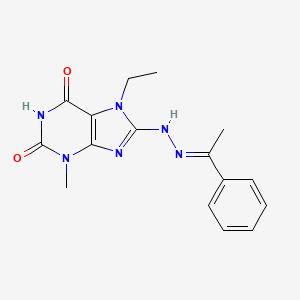
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)


![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)



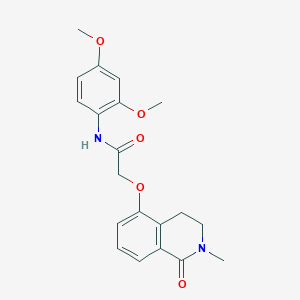
![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)
